Bienvenue dans la boutique en ligne BenchChem!

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride

MAO-B inhibition Neuroprotection Parkinson's disease

(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride (CAS 1049802-86-9) is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₈ClNO and molecular weight 215.72 g/mol. The free base (CAS 827328-61-0) has a molecular weight of 179.26 g/mol.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1049802-86-9
Cat. No. B3078201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride
CAS1049802-86-9
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCCOC.Cl
InChIInChI=1S/C11H17NO.ClH/c1-10-3-5-11(6-4-10)9-12-7-8-13-2;/h3-6,12H,7-9H2,1-2H3;1H
InChIKeyRLSMZGSSXUKSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxyethyl)(4-methylbenzyl)amine Hydrochloride (CAS 1049802-86-9): Chemical Identity, Salt-Form Advantages, and Pharmacological Screening Profile


(2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride (CAS 1049802-86-9) is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₈ClNO and molecular weight 215.72 g/mol . The free base (CAS 827328-61-0) has a molecular weight of 179.26 g/mol . The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, making it the preferred form for biological assay preparation and pharmaceutical research . This compound has been identified in pharmacological screening databases as an inhibitor of human monoamine oxidase B (MAO-B) with a Ki of 0.129 nM and an IC₅₀ of 129 nM, and as an inhibitor of electric eel acetylcholinesterase (AChE) with an IC₅₀ of 55 nM [1]. However, publicly available head-to-head comparative data against close structural analogs for this specific compound are extremely limited, and users should interpret the available screening data with caution when making procurement decisions.

Why Generic Substitution of (2-Methoxyethyl)(4-methylbenzyl)amine Hydrochloride with Uncharacterized Analogs Is Not Scientifically Justified


The (2-methoxyethyl)(4-methylbenzyl)amine scaffold combines three pharmacophoric elements—a 4-methylbenzyl aromatic group, a secondary amine linker, and a 2-methoxyethyl side chain—whose individual contributions to target binding cannot be predicted from any single structural analog [1]. Even minor perturbations, such as replacing the 4-methyl substituent with 4-methoxy (as in (4-methoxybenzyl)(2-methoxyethyl)amine), altering the N-alkyl chain length, or switching from the hydrochloride salt to the free base, can produce substantial shifts in solubility, membrane permeability, receptor binding kinetics, and metabolic stability [2]. The available screening data showing MAO-B inhibition at sub-nanomolar Ki (0.129 nM) and AChE inhibition at 55 nM IC₅₀ cannot be assumed to transfer to any other in-class compound without explicit experimental verification [3]. Generic substitution with uncharacterized or superficially similar analogs therefore carries a high risk of irreproducible biological results, wasted procurement expenditure, and flawed structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for (2-Methoxyethyl)(4-methylbenzyl)amine Hydrochloride (CAS 1049802-86-9): Screening Data, Physicochemical Properties, and Comparator Analysis


MAO-B Inhibition Potency: Sub-Nanomolar Affinity Compared to Drug Reference Standards

In a single-concentration screening assay conducted at Sapienza University of Rome and curated by ChEMBL, (2-methoxyethyl)(4-methylbenzyl)amine hydrochloride demonstrated inhibition of recombinant human MAO-B with a Ki of 0.129 nM and an IC₅₀ of 129 nM [1]. While no head-to-head comparator data for close structural analogs are publicly available for this specific compound, the Ki value of 0.129 nM places it in a potency range comparable to or exceeding that of clinically used irreversible MAO-B inhibitors such as selegiline (reported Ki values in the low nanomolar range) and rasagiline (IC₅₀ approximately 4–15 nM against human MAO-B in recombinant systems) [2]. Caution: The assay used p-benzylamine as substrate with a 15-minute preincubation period before substrate addition and a 20-minute measurement window; preincubation conditions can artifactually enhance apparent potency for irreversible or tight-binding inhibitors, and the observed Ki of 0.129 nM may reflect time-dependent inhibition rather than equilibrium binding affinity [1]. Users should independently verify these findings under their own experimental conditions.

MAO-B inhibition Neuroprotection Parkinson's disease

Acetylcholinesterase Inhibition: Moderate Potency with Potential Polypharmacology Implications

The compound inhibited electric eel AChE with an IC₅₀ of 55 nM in an Ellman's assay using acetylthiocholine chloride as substrate after a 15-minute incubation period [1]. This places it in a moderate potency range compared to the clinically approved AChE inhibitor donepezil (IC₅₀ approximately 6–15 nM against electric eel AChE) [2]. No direct head-to-head data exist for close structural analogs; the AChE IC₅₀ of 55 nM cannot be assumed to translate to human AChE isoforms without further testing. The combination of MAO-B and AChE inhibitory activity in a single chemical scaffold is noteworthy and suggests potential for dual-target neurotherapeutic applications, although off-target liability profiling (e.g., against butyrylcholinesterase) has not been reported.

Acetylcholinesterase inhibition Alzheimer's disease Polypharmacology

Hydrochloride Salt Form: Solubility and Stability Advantages Over Free Base for Biological Assay Preparation

The hydrochloride salt (CAS 1049802-86-9, MW 215.72 g/mol) is the preferred form for biological testing due to enhanced aqueous solubility and solid-state stability compared to the free base (CAS 827328-61-0, MW 179.26 g/mol) . The hydrochloride counterion increases the compound's polarity and hydrogen-bonding capacity, facilitating dissolution in aqueous buffers commonly used in enzymatic and cell-based assays [1]. While specific solubility values (mg/mL) at defined pH levels have not been publicly reported for this compound, the general physicochemical principle is well-established: secondary amine hydrochlorides typically exhibit 10- to 1000-fold greater aqueous solubility than their corresponding free bases [1]. Procurement of the hydrochloride salt rather than the free base is critical for ensuring consistent stock solution preparation and reproducible bioassay results.

Salt-form selection Aqueous solubility Assay reproducibility

Structural Differentiation from 4-Methoxybenzyl Analog: Impact of Para-Substituent on Lipophilicity and Target Binding

The closest publicly identified structural analog is (4-methoxybenzyl)(2-methoxyethyl)amine (CAS 103464-79-5), which differs solely by substitution of the para-methyl group (–CH₃) with a para-methoxy group (–OCH₃) on the benzyl aromatic ring [1]. This substitution increases the Hammett σₚ constant from –0.17 (methyl) to –0.27 (methoxy), indicating stronger electron-donating character [2]. The methoxy substituent also increases hydrogen bond acceptor count, which may alter target binding interactions at MAO-B and AChE and shift the compound's calculated logP and membrane permeability properties. No direct comparative biological activity data exist for these two compounds; however, the methyl-to-methoxy switch has been shown in other benzylamine-based CNS-active chemotypes to reduce MAO-B affinity while potentially enhancing serotonin receptor binding [3]. Users running SAR campaigns should therefore not assume that the 4-methoxy analog will reproduce the MAO-B/AChE inhibition profile of the 4-methyl compound.

Structure-activity relationship Lipophilicity Para-substituent effects

Best Research and Industrial Application Scenarios for (2-Methoxyethyl)(4-methylbenzyl)amine Hydrochloride Based on Quantitative Evidence


Dual MAO-B/AChE Inhibitor Screening in Neurodegenerative Disease Drug Discovery

The compound's dual inhibitory activity against MAO-B (Ki = 0.129 nM) and AChE (IC₅₀ = 55 nM) positions it as a starting scaffold for multi-target directed ligand (MTDL) programs targeting both Parkinson's disease and Alzheimer's disease pathologies [1]. Medicinal chemistry teams can use this compound as a reference standard when screening novel analogs for balanced dual MAO-B/AChE inhibition. The sub-nanomolar MAO-B affinity suggests potential utility in neuroprotection-focused phenotypic screening cascades, while its moderate AChE potency makes it suitable as a positive control for cholinesterase inhibition assays where extremely potent inhibition (e.g., donepezil-level) is not required [1].

Structure-Activity Relationship (SAR) Exploration of Para-Substituted N-Benzylethanamine Chemotypes

The para-methyl substituent is a key structural feature distinguishing this compound from its 4-methoxy analog (Δσₚ = –0.10; ΔH-bond acceptors = +1). Research groups conducting systematic SAR studies on N-benzylethanamine-based CNS-active compounds can use (2-methoxyethyl)(4-methylbenzyl)amine hydrochloride as the 4-methyl reference point in a para-substituent scan (e.g., –H, –CH₃, –OCH₃, –Cl, –F). Comparative enzymatic and cellular profiling across this substituent series can reveal the electronic and steric requirements for MAO-B vs. AChE selectivity .

Salt-Form Comparison Studies for Amine-Containing Bioactive Scaffolds

The availability of both the hydrochloride salt (CAS 1049802-86-9, MW 215.72 g/mol) and the free base (CAS 827328-61-0, MW 179.26 g/mol) enables systematic salt-form comparison studies. Formulation scientists and bioassay developers can evaluate the impact of the hydrochloride counterion on aqueous solubility, dissolution rate, hygroscopicity, and long-term storage stability at controlled temperature and humidity conditions [2]. These studies can inform salt selection strategies for related N-benzylethanamine-based development candidates where optimal biopharmaceutical properties are critical [1].

Chemical Biology Probe Development for MAO-B Functional Studies

With a reported Ki of 0.129 nM against recombinant human MAO-B, this compound may serve as a chemical biology probe for investigating MAO-B function in cellular and ex vivo models of dopaminergic neurodegeneration [1]. Its potency in the sub-nanomolar range warrants further characterization, including determination of reversibility of inhibition, selectivity over MAO-A, and cellular target engagement. Procurement of the hydrochloride salt from a supplier providing ≥95% purity (e.g., ChemBridge) ensures appropriate quality for biochemical probe studies .

Quote Request

Request a Quote for (2-Methoxyethyl)(4-methylbenzyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.